

An In-depth Technical Guide to 3,3-Dimethyl-6-nitroindoline

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Compound of Interest

Compound Name: **3,3-Dimethyl-6-nitroindoline**

Cat. No.: **B071290**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,3-Dimethyl-6-nitroindoline**, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of extensive research data specifically on **3,3-Dimethyl-6-nitroindoline**, this guide also incorporates information on closely related nitroindoline derivatives to provide a broader context for its potential applications and experimental considerations.

Compound Identification and Properties

CAS Number: 179898-72-7[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

3,3-Dimethyl-6-nitroindoline, also known as 3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole, is a derivative of indoline, a bicyclic aromatic amine. The presence of a nitro group at the 6-position and two methyl groups at the 3-position significantly influences its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of **3,3-Dimethyl-6-nitroindoline**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₂	[1] [3]
Molecular Weight	192.218 g/mol	[1] [3]
Exact Mass	192.089877630 u	[1]
Topological Polar Surface Area	57.8 Å ²	[1]
Hydrogen Bond Acceptor Count	3	[1]
Purity (typical)	≥97%	[3]
Storage	Room temperature	[3]

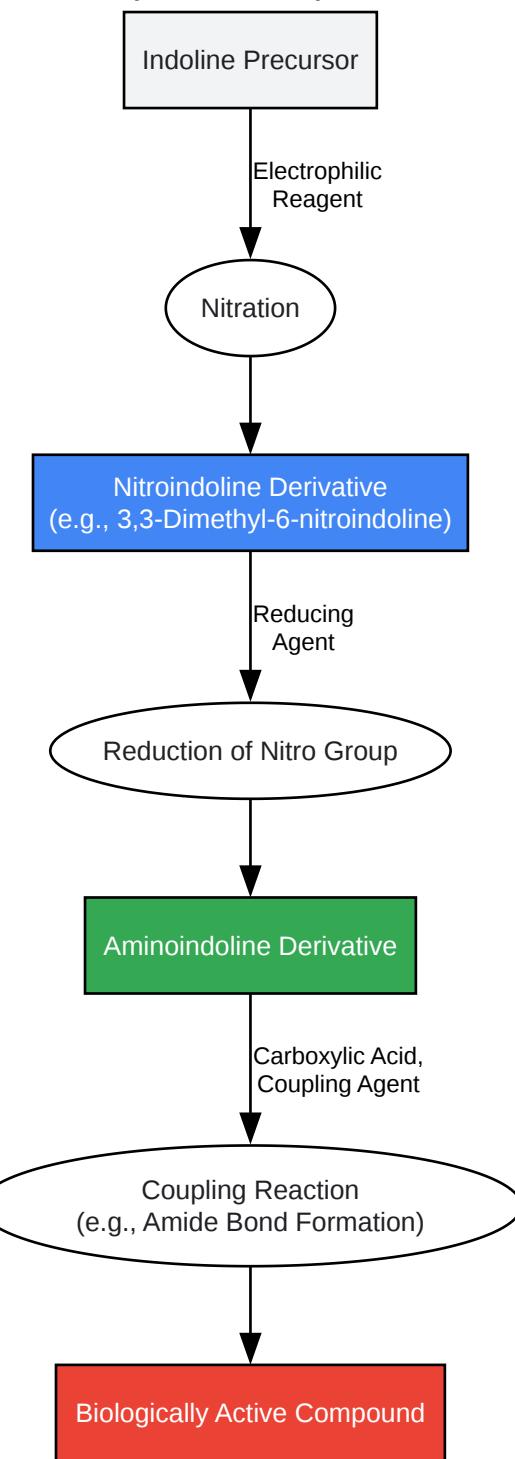
Synthesis and Reactivity

The synthesis of nitroindoline derivatives is a key area of research in organic chemistry. While specific synthesis protocols for **3,3-Dimethyl-6-nitroindoline** are not readily available in the public domain, general methods for the synthesis of nitroindoles can provide insights. One common approach involves the electrophilic nitration of the corresponding dimethylindoline precursor. The reaction conditions must be carefully controlled to achieve regioselectivity.

Nitroindoles are valuable intermediates in the synthesis of various bioactive molecules.[\[6\]](#) The nitro group can be readily reduced to an amine, which can then undergo a variety of chemical transformations, such as amide bond formation, to create more complex molecules. This makes nitroindolines, including the 3,3-dimethyl derivative, attractive building blocks in drug discovery programs.[\[7\]](#)

A general workflow for the utilization of nitroindoline derivatives in synthesis is depicted below.

Generalized Synthetic Utility of Nitroindolines

[Click to download full resolution via product page](#)**Diagram 1.** Synthetic pathway of Nitroindolines.

Potential Applications in Drug Development

While specific biological activity data for **3,3-Dimethyl-6-nitroindoline** is limited, the broader class of nitroindoline and nitroindole derivatives has shown significant promise in various therapeutic areas. Aromatic nitro compounds are found in a number of existing drugs and are actively being investigated for new therapeutic applications.[8]

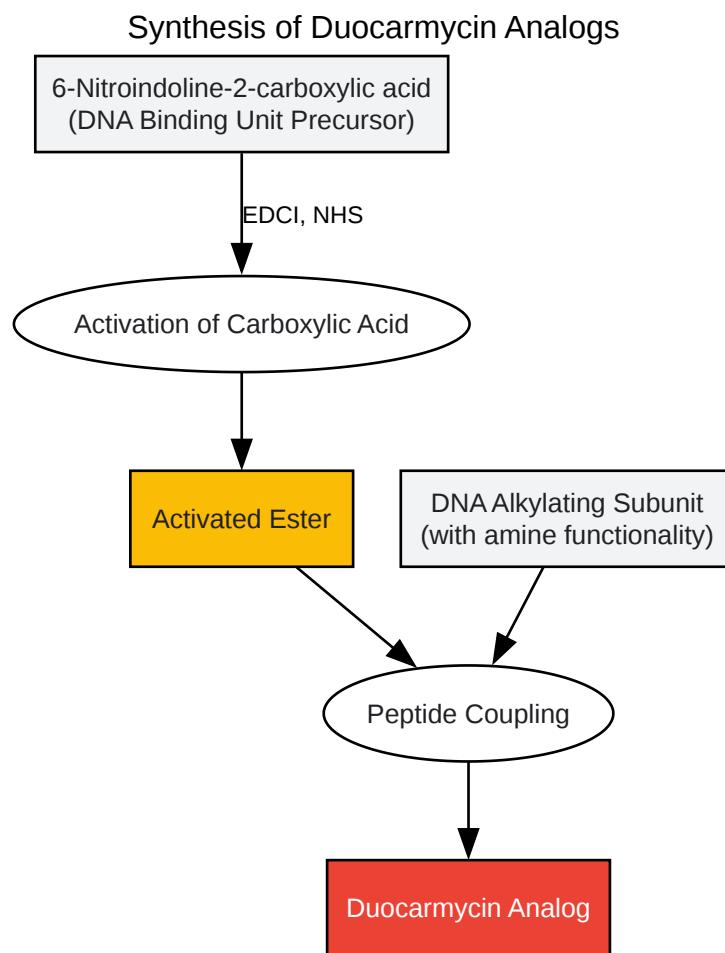
3.1. Anticancer Activity

Nitroindole scaffolds are of particular interest in oncology. For instance, derivatives of 5-nitroindole have been synthesized and shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and cell-cycle arrest in cancer cells.[9] It is plausible that **3,3-Dimethyl-6-nitroindoline** could serve as a scaffold for the development of novel anticancer agents with similar mechanisms of action.

3.2. Antitumor Antibiotic Analogs

6-Nitroindoline-2-carboxylic acid, a related compound, is a crucial building block for the synthesis of analogs of the potent antitumor antibiotics CC-1065 and duocarmycin SA.[7] These compounds exert their cytotoxic effects by binding to the minor groove of DNA and alkylating adenine bases.[7] The general structure of these analogs consists of a DNA-binding unit derived from nitroindoline and a separate alkylating unit.

The workflow for the synthesis of such analogs is presented below.



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Diagram 2. Synthesis of Duocarmycin Analogs.

Experimental Protocols (Exemplary)

The following are generalized experimental protocols for reactions involving nitroindoline derivatives, based on literature for related compounds. These should be adapted and optimized for **3,3-Dimethyl-6-nitroindoline**.

4.1. General Procedure for Amide Coupling (Illustrative)

This protocol is based on the synthesis of duocarmycin analogs from 6-nitroindoline-2-carboxylic acid.^[7]

- Activation: Dissolve the nitroindoline carboxylic acid derivative in a suitable anhydrous solvent (e.g., DMF or CH_2Cl_2).

- Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activating agent like N-hydroxysuccinimide (NHS).
- Stir the mixture at room temperature for a specified time to form the activated ester.
- Coupling: To the solution containing the activated ester, add the amine-containing precursor of the desired substituent.
- Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize any acid formed during the reaction.
- Stir the reaction at room temperature until completion, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
- Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.

4.2. General Procedure for the Reduction of the Nitro Group (Illustrative)

The reduction of the nitro group to a primary amine is a common transformation.

- Dissolve the nitroindoline derivative in a suitable solvent (e.g., ethanol, ethyl acetate).
- Add a catalyst, such as palladium on carbon (Pd/C).
- Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) or use a transfer hydrogenation reagent like ammonium formate.
- Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
- Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude aminoindoline derivative, which can be used in the next step with or without further purification.

Conclusion

3,3-Dimethyl-6-nitroindoline is a chemical entity with potential as a building block in the synthesis of more complex molecules, particularly in the field of drug discovery. While detailed studies on this specific compound are not widely published, the known reactivity and biological significance of the nitroindoline scaffold suggest that it could be a valuable precursor for the development of novel therapeutic agents, especially in the area of oncology. Further research is warranted to fully explore the chemical and biological properties of **3,3-Dimethyl-6-nitroindoline**.

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